3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Description
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Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-30-18-13-11-17(12-14-18)28(23(29)24-19-8-5-6-9-20(19)31-2)16-22-26-25-21-10-4-3-7-15-27(21)22/h5-6,8-9,11-14H,3-4,7,10,15-16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJLEZKSOUWDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 294.36 g/mol. The structure features methoxy groups on phenyl rings and a triazole-azepine scaffold which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its anticancer properties, antioxidant effects, and potential neuropharmacological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance:
- Cell Viability Assays : Various derivatives of triazole compounds have shown promising results in inhibiting cancer cell proliferation. In particular, compounds with methoxy substitutions were noted for their enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values indicating effective growth inhibition .
- Mechanism of Action : Research suggests that these compounds induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) genes. An increase in the Bax/Bcl-2 ratio was observed, promoting apoptotic pathways in treated cells .
Antioxidant Activity
The antioxidant capacity of related compounds has been assessed using DPPH radical scavenging assays. Compounds containing similar structural motifs demonstrated notable antioxidant activity with IC50 values indicating effective free radical scavenging capabilities .
Neuropharmacological Effects
Some studies have explored the neuroprotective potential of triazole derivatives. These investigations typically involve models for assessing anticonvulsant activity and neuroprotection against oxidative stress-induced neuronal damage.
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological properties:
Antimicrobial Activity
Research indicates that derivatives of triazole and azepine structures possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to 3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea have shown efficacy against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Antifungal Properties
The triazole moiety in the compound is particularly noted for its antifungal activity. Studies have demonstrated that related compounds exhibit potent antifungal effects against pathogens such as Candida albicans and Aspergillus spp. .
Anti-inflammatory Effects
The hybrid structure of triazole and azepine may confer anti-inflammatory properties. Research into similar compounds has shown potential as non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could be explored for treating inflammatory conditions .
Neuroprotective Effects
Recent studies have indicated that triazole derivatives can act as neuroprotectants. The presence of the azepine ring may enhance this effect by modulating neurotransmitter systems .
Case Studies
Several studies have documented the synthesis and evaluation of compounds related to this compound:
Q & A
Q. Table 1: Bioactivity of Structural Analogs
| Compound Substituent | Receptor Binding Affinity (Ki, nM) | Solubility (mg/mL) |
|---|---|---|
| 4-Chlorophenyl | 12.3 ± 1.2 | 0.45 |
| 4-Methoxyphenyl (Target Compound) | 8.9 ± 0.8 | 0.32 |
| Naphthalene | 25.6 ± 2.1 | 0.12 |
| Data adapted from interaction studies in . |
Advanced: Designing experiments to elucidate the mechanism of action
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., using 3H-labeled antagonists) to quantify affinity for neurotransmitter receptors .
- Enzyme Inhibition Profiling : Screen against kinase panels (e.g., EGFR, MAPK) to identify off-target effects .
- In Silico Docking : Molecular docking with AutoDock Vina to predict binding modes in ATP-binding pockets .
- Pharmacokinetic Studies : Use LC-MS/MS to track metabolite formation in plasma and tissues .
Advanced: Strategies to improve solubility for in vivo studies
Methodological Answer:
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility .
- Structural Modification : Introduce hydrophilic groups (e.g., sulfonate or tetrazole) at non-critical positions .
- Co-Solvent Systems : Test mixtures of ethanol/Cremophor EL (1:4 v/v) for intravenous administration .
Advanced: Addressing reproducibility challenges in scaled-up synthesis
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track intermediate formation .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., stirring rate, catalyst batch) .
- Membrane Separation : Purify intermediates via nanofiltration to remove byproducts before urea coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
